Cas no 32545-01-0 (2-ethynyl-1-methyl-1H-1,3-benzodiazole)

2-ethynyl-1-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-ethynyl-1-methyl-1H-Benzimidazole
- 1H-Benzimidazole,2-ethynyl-1-methyl-
- 2-Ethynyl-1-Methyl-1H-Benzoimidazole
- (2-ethynylcyclohex-1-en-1-yl)(phenyl)methanone
- 2-acetylene-N-methylbenzimidazole
- 2-ethynyl-1-cyclohexenyl phenyl ketone
- 2-ethynyl-1-methylbenzimidazole
- AGN-PC-0061KL
- CTK1C8082
- Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl-
- 1-Methyl-2-ethynylbenzimidazole
- 2-ethynyl-1-methyl-1H-1,3-benzodiazole
- CS-0231355
- AKOS006237145
- 2-Ethynyl-1-methyl-1H-benzo[d]imidazole
- Z1198181725
- EN300-108068
- SCHEMBL23704415
- F2167-5038
- 32545-01-0
- CHEMBL5190989
-
- Inchi: InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3
- InChI Key: CPNOLRCHNQZMKO-UHFFFAOYSA-N
- SMILES: C#CC1=NC2=CC=CC=C2N1C
Computed Properties
- Exact Mass: 156.06884
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.03
- PSA: 17.82
2-ethynyl-1-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108068-5.0g |
2-ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 95% | 5g |
$4184.0 | 2023-04-24 | |
TRC | E939650-2.5mg |
2-Ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F2167-5038-0.25g |
"2-ethynyl-1-methyl-1H-1,3-benzodiazole" |
32545-01-0 | 95%+ | 0.25g |
$906.0 | 2023-11-21 | |
Enamine | EN300-108068-10.0g |
2-ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 95% | 10g |
$6205.0 | 2023-04-24 | |
Enamine | EN300-108068-0.1g |
2-ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 95% | 0.1g |
$499.0 | 2023-10-28 | |
Enamine | EN300-108068-0.05g |
2-ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 95% | 0.05g |
$336.0 | 2023-10-28 | |
Enamine | EN300-108068-0.5g |
2-ethynyl-1-methyl-1H-1,3-benzodiazole |
32545-01-0 | 95% | 0.5g |
$1125.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302025-1g |
2-Ethynyl-1-methyl-1h-1,3-benzodiazole |
32545-01-0 | 98% | 1g |
¥15160.00 | 2024-08-02 | |
Aaron | AR00CB6H-1g |
2-ETHYNYL-1-METHYL-1H-BENZOIMIDAZOLE |
32545-01-0 | 95% | 1g |
$1223.00 | 2025-01-24 | |
Aaron | AR00CB6H-500mg |
2-ETHYNYL-1-METHYL-1H-BENZOIMIDAZOLE |
32545-01-0 | 95% | 500mg |
$959.00 | 2025-01-24 |
2-ethynyl-1-methyl-1H-1,3-benzodiazole Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on 2-ethynyl-1-methyl-1H-1,3-benzodiazole
2-ethynyl-1-methyl-1H-1,3-benzodiazole (CAS No. 32545-01-0): An Overview of Its Properties and Applications
2-ethynyl-1-methyl-1H-1,3-benzodiazole (CAS No. 32545-01-0) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinct structural features, has shown promising potential in various applications, including pharmaceuticals, materials science, and chemical synthesis. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-ethynyl-1-methyl-1H-1,3-benzodiazole.
Chemical Structure and Properties
2-ethynyl-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound with a benzodiazole core and an ethynyl group attached to the 2-position. The presence of the ethynyl group imparts unique chemical reactivity and physical properties to the molecule. The benzodiazole ring system is known for its stability and ability to form strong hydrogen bonds, which can be advantageous in various chemical reactions and biological interactions.
The molecular formula of 2-ethynyl-1-methyl-1H-1,3-benzodiazole is C9H7N3, with a molecular weight of approximately 157.17 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the hydrophobic nature of the benzodiazole ring system.
Synthesis Methods
The synthesis of 2-ethynyl-1-methyl-1H-1,3-benzodiazole can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloroacetonitrile with o-diaminobenzene in the presence of a base to form the corresponding benzodiazole intermediate. Subsequent treatment with an acetylene derivative under appropriate conditions leads to the formation of the desired product.
An alternative approach involves the use of palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling can be employed to couple a benzodiazole derivative with an alkyne in the presence of palladium catalysts and copper(I) iodide. This method offers high yields and good functional group tolerance, making it suitable for large-scale synthesis.
Spectroscopic Characterization
The spectroscopic properties of 2-ethynyl-1-methyl-1H-1,3-benzodiazole have been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum shows characteristic signals for the aromatic protons of the benzodiazole ring and the alkyne protons. The IR spectrum exhibits strong absorption bands corresponding to the C≡C triple bond and the C-N bonds within the benzodiazole ring.
The mass spectrum of 2-ethynyl-1-methyl-1H-1,3-benzodiazole typically shows a molecular ion peak at m/z 157 [M+], along with fragment ions resulting from cleavage at various sites within the molecule. These spectroscopic data are crucial for confirming the identity and purity of the compound during synthesis and purification processes.
Biological Activity and Potential Applications
2-Ethynyl-1-methyl-1H-1,3-benzodiazole has been investigated for its potential biological activity in various contexts. Recent studies have shown that this compound exhibits moderate affinity for certain GABAA receptors, which are important targets in neuropharmacology. GABAA receptors play a key role in regulating neuronal excitability and are involved in several neurological disorders such as anxiety disorders and epilepsy.
In addition to its potential as a pharmacological agent, 2-Ethynyl-1-methyl-1H-1,3-benzodiazole has also been explored for its use in materials science. The presence of the ethynyl group makes it an attractive building block for constructing conjugated polymers with tunable electronic properties. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2-Ethynyl-1-methyl-1H-1,3-benzodiazole is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained to minimize exposure to vapors or dust particles.
Conclusion
In summary, 2-Ethynyl-1-methyl-1H-1,3-benzodiazole (CAS No. 32545-01-0) is a versatile compound with unique structural features that make it valuable in both academic research and industrial applications. Its potential biological activity as a GABAA receptor ligand and its utility as a building block for conjugated polymers highlight its significance in multiple fields. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in innovative technologies and therapeutic strategies.
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